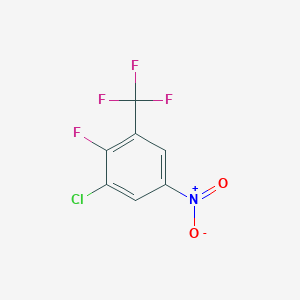

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Descripción

Propiedades

IUPAC Name |

1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSHRLNTFMMNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652291 | |

| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-55-1 | |

| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS No. 914225-55-1) is a fluorinated aromatic compound with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H2ClF4NO2

- Molecular Weight : 243.54 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antiproliferative agent and its interactions with biological systems.

Antiproliferative Effects

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar fluorinated compounds can inhibit tubulin polymerization, a crucial process in cell division. The reported IC50 values for related compounds range from 0.56 µM to 1.6 µM, indicating significant potency in disrupting cellular processes .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A (related) | 0.56 | Tubulin polymerization inhibition |

| Compound B (related) | 1.0 | Tubulin polymerization inhibition |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies suggest that fluorinated compounds can activate caspase pathways, leading to programmed cell death, particularly in leukemia cell lines .

Case Studies

One notable study investigated the effects of a series of fluorinated benzene derivatives on human myeloid leukemia cell lines (HL-60 and U937). The results indicated that these compounds could induce significant apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c into the cytosol and subsequent caspase activation .

Safety and Toxicology

The compound is classified with hazard statements indicating potential health risks such as:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H320: Causes eye irritation

- H335: May cause respiratory irritation

Precautionary measures include avoiding inhalation and skin contact, reflecting the compound's potential toxicity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS: 1226805-38-4)

- Molecular Formula: C₇H₂ClF₄NO₂ (same as target compound).

- Substituents : Chlorine (position 1), fluorine (position 3), nitro (position 2), and trifluoromethyl (position 5).

- Physical Properties : Predicted boiling point of 237.5 ± 40.0 °C and density of 1.613 g/cm³ .

b) 1-Chloro-3-nitro-5-(trifluoromethyl)benzene (CAS: 777-37-7)

Functional Group Variations

a) 1-Chloro-5-fluoro-3-nitro-2-(trifluoromethoxy)benzene (CAS: 1417569-90-4)

- Substituents : Trifluoromethoxy (position 2) replaces trifluoromethyl.

b) 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS: 646989-36-8)

Physicochemical Property Comparison

*Derived from structurally similar 1-nitro-3-(trifluoromethyl)benzene .

Commercial Availability and Pricing

Métodos De Preparación

Halogenation and Nitration Approaches

- Halogenation of trifluoromethylbenzene derivatives can be achieved using halogenating agents such as chlorine, fluorine sources, or halogen exchange reactions under catalysis or thermal conditions.

- Nitration is commonly performed via electrophilic aromatic substitution using nitrating mixtures (e.g., nitric acid and sulfuric acid) or milder nitrating agents to introduce the nitro group selectively at the desired position.

Representative Preparation from Related Compounds

A closely related compound, 3-chloro-4-fluoro-5-nitrotrifluoromethylbenzene, can be prepared by halogenation of trifluoromethylbenzene derivatives followed by nitration. For example, a patent describes the preparation of chloro-fluoro-nitro-trifluoromethylbenzene derivatives by:

- Adding 5.0 g of chloro-4-fluoro-3-nitrotrifluoromethylbenzene to a cooled (5°C) solution of stannous chloride in concentrated aqueous hydrochloric acid.

- Stirring at ambient temperature for several hours, standing overnight.

- Basification with sodium hydroxide and extraction with ethyl acetate.

- Purification by distillation under reduced pressure to obtain the amino derivative, which can be further transformed to the halogenated nitro compound by diazotization and halogenation steps involving t-butylnitrite and copper(I) iodide in dry acetonitrile at 0°C.

- Chromatographic purification yields the halogenated nitro trifluoromethylbenzene as a pale yellow oil.

This method demonstrates the utility of reductive and diazotization chemistry in preparing halogenated nitro trifluoromethylbenzenes.

Optimization of Reaction Parameters

While direct literature on the exact preparation of 1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene is limited, related synthetic methodologies involving halogenated nitro trifluoromethylbenzenes have been optimized in nickel-catalyzed reductive aminocarbonylation reactions and other transformations, which provide insights into reaction conditions influencing yield and purity.

Reaction Condition Optimization (Example from Related Systems)

| Entry | Catalyst (mol %) | Ligand (mol %) | Mn (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | NiCl2 (30) | L1 (30) | 5 | MeCN | trace |

| 4 | NiCl2 (30) | L1 (30) | 5 | NMP | 32 |

| 7 | Ni(dme)Cl2 (30) | L1 (30) | 5 | NMP | 46 |

| 11 | Ni(dme)Cl2 (30) | L4 (30) | 5 | NMP | 60 |

| 12 | Ni(dme)Cl2 (30) | L5 (30) | 5 | NMP | 80 |

| 14 | Ni(dme)Cl2 (15) | L5 (15) | 5 | NMP | 82 |

Notes:

- Ni(dme)Cl2 = nickel(II) chloride ethylene glycol dimethyl ether complex

- Ligands L1-L6 represent various nitrogen-based ligands tested

- NMP = N-methylpyrrolidone solvent

- Mn = manganese powder as reductant

- TMSCl (chlorotrimethylsilane) added as additive (3 equiv.)

- Reaction temperature: 140°C, 18 hours under CO atmosphere

This table illustrates that the choice of nickel catalyst, ligand, solvent, and reductant equivalents critically affects the yield of halogenated nitroarene derivatives, which is relevant for the preparation of the target compound.

Experimental Notes and Purification

- Reactions are generally conducted under inert atmosphere using Schlenk techniques.

- Purification involves extraction with organic solvents (e.g., ethyl acetate), washing, drying over anhydrous agents, and chromatographic separation on silica gel using hexane/ethyl acetate mixtures.

- Final products are often purified by distillation under reduced pressure (Kugelrohr distillation) to obtain pure halogenated nitro trifluoromethylbenzenes.

- Characterization includes ^1H, ^13C, and ^19F NMR spectroscopy, high-resolution mass spectrometry, and melting/boiling point determination.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Starting trifluoromethylbenzene derivative | Substrate preparation | Aromatic core with CF3 group |

| 2 | Halogenation (Cl2, F source, or halogen exchange) | Introduction of chloro and fluoro substituents | Halogenated trifluoromethylbenzene |

| 3 | Nitration (HNO3/H2SO4 or mild nitrating agent) | Introduction of nitro group | Nitro-substituted halogenated trifluoromethylbenzene |

| 4 | Reduction and diazotization (SnCl2/HCl, t-BuONO, CuI) | Functional group transformation | Amino intermediate and halogen substitution |

| 5 | Purification (extraction, chromatography, distillation) | Isolation of pure compound | Pure this compound |

Q & A

Q. What are the common synthetic routes for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves multi-step halogenation and nitration reactions. A feasible route includes:

Trifluoromethylation : Introduction of the trifluoromethyl group via Ullmann-type coupling or radical trifluoromethylation.

Chlorination/Fluorination : Selective halogenation using reagents like Cl₂/FeCl₃ or F₂ gas under controlled temperatures (0–25°C).

Nitration : Nitro group introduction via mixed acid (HNO₃/H₂SO₄) at low temperatures (5–15°C) to prevent over-nitration.

Optimization : Reaction selectivity depends on stoichiometry, solvent polarity (e.g., dichloromethane vs. sulfuric acid), and stepwise temperature control. For example, excessive nitration may lead to di-nitro byproducts, requiring TLC or HPLC monitoring .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the benzene ring for NAS by stabilizing the intermediate σ-complex. Key trends:

- Chloro and Fluoro Substituents : Direct substitution at specific positions. Chloro groups are more labile than fluoro under basic conditions.

- Regioselectivity : The nitro group directs incoming nucleophiles to the para position relative to itself, while -CF₃ exerts a meta-directing effect. Competing directing effects require computational modeling (e.g., DFT) to predict dominant pathways .

Q. What purification methods are effective for isolating this compound, given its halogen-rich structure?

- Crystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) at low temperatures (2–8°C) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves halogenated byproducts.

- Analytical Validation : Confirm purity via melting point analysis, ¹⁹F NMR (for -CF₃ and -F groups), and GC-MS to detect trace impurities .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for derivatives of this compound?

The compound’s substituents create competing directing effects. Strategies include:

- Blocking Groups : Temporarily protect reactive positions (e.g., using -SO₃H) to guide electrophiles to desired sites.

- Lewis Acid Catalysts : AlCl₃ or BF₃·Et₂O can polarize electrophiles (e.g., NO₂⁺) to favor specific positions.

- Computational Tools : Molecular electrostatic potential (MEP) maps predict electron-deficient regions. For example, the nitro group’s para position is highly electron-deficient, favoring electrophilic attack .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Distinguishes chloro/fluoro positional isomers via coupling patterns. | ¹⁹F NMR δ -60 to -65 ppm (-CF₃) |

| IR Spectroscopy | Identifies nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹. | |

| X-ray Diffraction | Resolves crystal packing and substituent orientation in solid state. | CCDC deposition recommended |

| HRMS | Confirms molecular formula (C₇H₂ClF₄NO₂) with <2 ppm error. |

Contradictions in spectral data (e.g., unexpected coupling in NMR) may indicate isomerization or solvent effects .

Q. How does the compound’s electronic structure impact its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-deficient aryl ring facilitates oxidative addition with Pd(0) catalysts. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos ligands enhance reactivity with chloro substituents.

- Solvent Effects : DMF or THF improves solubility of polar intermediates.

- Side Reactions : Competing C-F activation is minimized by using milder bases (e.g., K₂CO₃ vs. CsF) .

Q. What mechanistic insights explain contradictions in reported yields for nitro group reduction?

Reduction of -NO₂ to -NH₂ using H₂/Pd-C or Sn/HCl can yield inconsistent results due to:

- Substituent Interference : The -CF₃ group’s steric bulk may hinder catalyst access.

- Byproduct Formation : Over-reduction to hydroxylamine (-NHOH) occurs with excess reductant.

Resolution : Optimize reaction time (2–4 hr) and monitor via in-situ IR to terminate at the amine stage .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on substituent directing effects?

Discrepancies arise from:

- Solvent/Medium Effects : Computational models often assume gas-phase conditions, neglecting solvent polarity.

- Dynamic Processes : Temperature-dependent isomerization (e.g., keto-enol tautomerism) not captured in static DFT calculations.

Mitigation : Use hybrid QM/MM methods incorporating solvent molecules and validate with kinetic studies .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.